Rolapitant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Rolapitant is a potent and highly selective antagonist of the neurokinin-1 receptor, primarily used for the prevention of delayed chemotherapy-induced nausea and vomiting. Chemically, it is known as rolapitant hydrochloride, with the empirical formula CHFNO.HCl.HO and a molecular weight of 554.95 g/mol. Rolapitant is administered orally in tablet form, typically as a single dose taken within two hours before chemotherapy treatment. Its mechanism of action involves blocking the interaction of substance P, a neuropeptide that mediates nausea and vomiting, with the neurokinin-1 receptor located in both the central nervous system and the gastrointestinal tract .

Rolapitant undergoes metabolic transformation primarily through the cytochrome P450 enzyme CYP3A4, resulting in its major active metabolite, C4-pyrrolidine-hydroxylated rolapitant (M19). The pharmacokinetic profile indicates that rolapitant reaches peak plasma concentrations approximately four hours after administration, with a mean terminal half-life ranging from 169 to 183 hours . The drug is predominantly excreted via feces (52–89%) and to a lesser extent through urine (9–20%) over an extended period following administration .

Rolapitant is characterized by its high affinity for the neurokinin-1 receptor, effectively preventing late-phase nausea and vomiting associated with chemotherapy. This receptor antagonism occurs without significant interaction with other receptors or enzymes, making rolapitant unique among its class. The drug's selectivity allows it to block substance P from binding to neurokinin-1 receptors while sparing other pathways involved in emesis . Common adverse reactions include neutropenia, hiccups, and abdominal pain, particularly in patients undergoing cisplatin-based chemotherapy .

The synthesis of rolapitant involves several steps starting from appropriate precursors that incorporate key functional groups necessary for its activity. The synthesis typically follows a multi-step organic reaction pathway that includes:

- Formation of the spirocyclic structure.

- Introduction of the trifluoromethylphenyl group.

- Coupling reactions to attach the ethoxy group.

- Finalization through hydrochloride salt formation for improved stability and solubility.

These steps require careful control of reaction conditions to ensure high yield and purity of the final product .

Rolapitant is primarily indicated for use in preventing delayed chemotherapy-induced nausea and vomiting in adults. Its long half-life allows for effective management of symptoms that may occur more than 24 hours after chemotherapy administration. Additionally, rolapitant has been studied for potential applications beyond oncology, including its role in managing nausea related to other medical conditions .

Rolapitant has been shown to moderately inhibit the liver enzyme CYP2D6, which can lead to increased plasma concentrations of drugs metabolized by this pathway. It also inhibits transporter proteins such as breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), potentially affecting the pharmacokinetics of co-administered medications . For example, concomitant use with dextromethorphan resulted in a threefold increase in plasma concentration due to this inhibition . Strong inducers of CYP3A4 significantly decrease rolapitant levels, while inhibitors have minimal effects on its pharmacokinetics .

Rolapitant belongs to a class of medications known as neurokinin-1 receptor antagonists. Other compounds in this category include:

- Aprepitant: Another neurokinin-1 receptor antagonist used for similar indications but may interact with CYP3A4.

- Fosaprepitant: An injectable formulation related to aprepitant, also used for nausea prevention.

- Netupitant: A newer neurokinin-1 receptor antagonist often combined with palonosetron for enhanced efficacy against nausea.

Comparison TableCompound Mechanism CYP Interaction Administration Form Rolapitant NK-1 receptor antagonist Moderate inhibitor of CYP2D6 Oral tablets Aprepitant NK-1 receptor antagonist Inhibitor of CYP3A4 Oral capsules Fosaprepitant NK-1 receptor antagonist Inhibitor of CYP3A4 Injectable Netupitant NK-1 receptor antagonist Minimal interaction Oral capsules

| Compound | Mechanism | CYP Interaction | Administration Form |

|---|---|---|---|

| Rolapitant | NK-1 receptor antagonist | Moderate inhibitor of CYP2D6 | Oral tablets |

| Aprepitant | NK-1 receptor antagonist | Inhibitor of CYP3A4 | Oral capsules |

| Fosaprepitant | NK-1 receptor antagonist | Inhibitor of CYP3A4 | Injectable |

| Netupitant | NK-1 receptor antagonist | Minimal interaction | Oral capsules |

Rolapitant's unique profile includes its long half-life and minimal interaction with cytochrome P450 enzymes compared to other similar compounds, allowing it to be administered as a single dose effectively preventing both acute and delayed nausea and vomiting associated with chemotherapy .

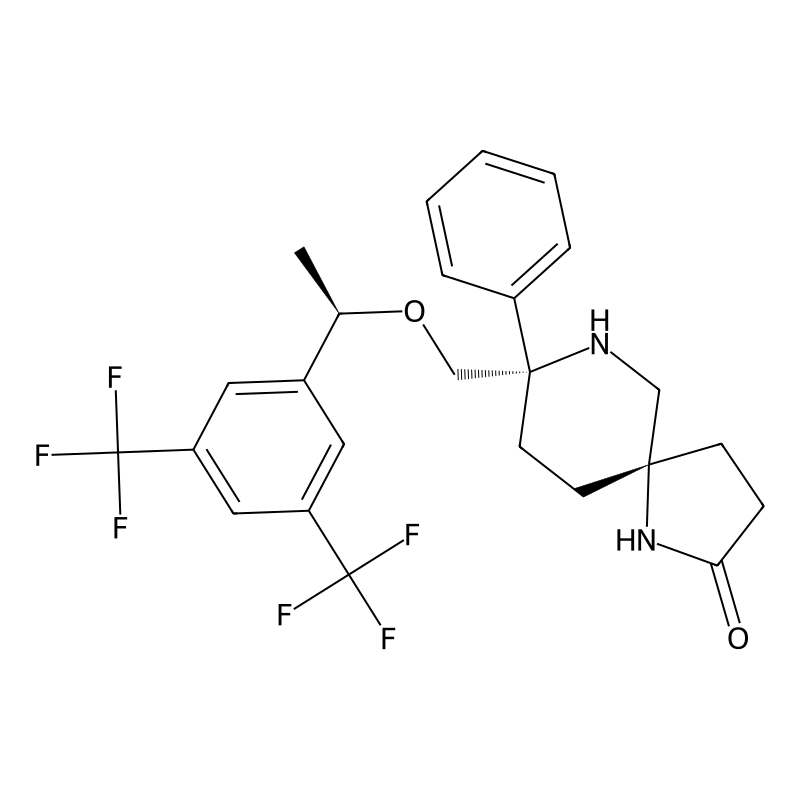

The retrosynthetic analysis of rolapitant hydrochloride reveals a sophisticated molecular architecture consisting of two tetrasubstituted stereogenic carbon centers located at positions 5 and 8 within a central piperidine ring, complemented by a spirocyclic array at position 5 and a phenyl ring with ethereal linkage extending from position 2 [1]. The overall synthetic strategy for securing rolapitant hydrochloride hydrate relies upon the convergent union of two advanced chiral building blocks that contain functional groups capable of forming the central piperidine ring [1].

The most advanced retrosynthetic strategy, implemented during later-stage development, employs a convergent approach that unites the upper and lower molecular fragments through a reductive amination and ring-closing metathesis sequence [2]. This approach represents a significant improvement over earlier linear synthetic routes and demonstrates enhanced process efficiency. The key disconnection strategy involves breaking the piperidine ring through metathesis chemistry, allowing for the separate preparation of divinyl intermediates that can be cyclized under mild conditions [2].

The retrosynthetic analysis identifies pyroglutamic acid as a crucial chiral starting material, which provides access to the spirocyclic lactam portion of the molecule [3]. The second key disconnection involves the preparation of allylic amine building blocks that introduce the essential stereochemistry at position 8 [3]. This convergent strategy allows for independent optimization of each synthetic fragment before their final union.

Key Intermediates in Multistep Synthesis

The synthesis of rolapitant hydrochloride proceeds through several critical intermediates, each bearing essential structural and stereochemical elements required for the final active pharmaceutical ingredient.

Pyroglutamate Derivative 93

The synthetic sequence begins with condensation of L-pyroglutamic acid 98 with trimethylacetaldehyde at elevated temperatures in the presence of methanesulfonic acid and N-methylpyrrolidinone, followed by careful addition of trifluoroacetic anhydride to afford pyrrolo-oxazolidone 99 in 72% yield [3]. Subsequent deprotonation using lithium hexamethyldisilazide and stereoselective alkylation with methyl formate, assisted by copper chloride as a Lewis acid, provides access to the carbaldehyde functionality required for the final condensation step [3].

Allylic Amine 94

The second crucial intermediate, allylic amine 94, introduces the (8S) stereocenter through asymmetric synthetic methodology [3]. This building block contains the phenyl substituent and the ethereal linkage that will ultimately connect to the trifluoromethyl-substituted aromatic ring. The preparation of this intermediate involves sophisticated asymmetric chemistry to ensure the correct stereochemical outcome.

Ring-Closing Metathesis Precursor

A pivotal intermediate in the synthetic sequence is divinyl amine 96, which is obtained as a tosylate monohydrate salt following reductive amination of the aldehyde 93 with amine 94 [3]. This intermediate undergoes ring-closing metathesis using Hoveyda-Grubbs second-generation catalyst in toluene under heating conditions to provide the desired cyclized product 97 as the hydrochloride salt in 85% yield over two steps [3].

The ring-closing metathesis reaction represents a critical transformation that establishes the piperidine ring system with its complex substitution pattern. The use of Hoveyda-Grubbs second-generation catalyst ensures high efficiency and functional group tolerance, allowing the reaction to proceed in the presence of multiple sensitive functionalities [2].

Catalytic Asymmetric Synthesis Strategies

The synthesis of rolapitant hydrochloride employs several catalytic asymmetric transformations to establish the required stereochemical configuration with high enantioselectivity.

Asymmetric Hydrogenation

The final step in the synthetic sequence involves asymmetric hydrogenation of the olefinic intermediate 97 using hydrogen gas, wet palladium on carbon, and granular activated carbon (Nuchar Aquaguard) [3]. This transformation proceeds with high selectivity to provide the fully reduced piperidine product in 95% yield. The hydrogenation simultaneously reduces the double bond and facilitates lactam formation through intramolecular cyclization.

Stereoselective Alkylation

The construction of key intermediate 92 involves a stereoselective alkylation step where deprotonation of pyrrolo-oxazolidone 99 with lithium hexamethyldisilazide, followed by treatment with methyl formate in the presence of copper chloride, establishes the required stereochemistry [3]. This transformation proceeds through a chelation-controlled mechanism that ensures high diastereoselectivity.

Alternative Asymmetric Approaches

An alternative synthetic route developed by Opko Health, Inc. demonstrates the application of different asymmetric strategies [4]. This approach employs nitration and reduction chemistry, utilizing lithium borohydride for selective reduction of nitro alkane intermediate 173 [4]. The sequence involves Hofmann elimination and alkylation with methyl acrylate over basic alumina, followed by zinc metal reduction in acetic acid that triggers simultaneous lactamization to afford rolapitant [4].

The catalytic asymmetric synthesis strategies employed in rolapitant synthesis demonstrate the evolution of synthetic methodology from early linear approaches to more sophisticated convergent strategies that leverage modern catalytic transformations. These approaches ensure high stereochemical fidelity while maintaining synthetic efficiency and scalability.

Process Chemistry Challenges and Yield Optimization

The development of an efficient manufacturing process for rolapitant hydrochloride has encountered several significant challenges related to yield optimization, impurity control, and scalability.

Ruthenium Catalyst Removal

One of the primary process chemistry challenges involves the efficient removal of ruthenium impurities following the ring-closing metathesis step [5]. The use of Hoveyda-Grubbs second-generation catalyst, while highly effective for the cyclization reaction, introduces ruthenium contamination that must be reduced to acceptable pharmaceutical levels. Scalable methods for ruthenium removal have been developed, including treatment with specialized scavenging agents and optimized purification protocols [5].

The ruthenium removal process requires careful optimization to balance efficiency with product recovery. Multiple washing procedures and purification steps are typically employed to achieve the stringent specifications required for pharmaceutical manufacturing [5].

Yield Optimization Strategies

The evolution from early linear synthetic routes to the more convergent ring-closing metathesis approach has resulted in significant yield improvements [2]. The early development route assembled the piperidine ring through a five-step linear sequence, while the later convergent strategy demonstrates superior overall efficiency through the parallel preparation of key building blocks [2].

Key yield optimization strategies include:

Reaction Condition Optimization: Systematic investigation of temperature, solvent, and catalyst loading has led to improved yields in critical transformations. The ring-closing metathesis reaction has been optimized through careful selection of reaction conditions, including temperature control and catalyst activation procedures [2].

Impurity Profile Management: Understanding and controlling the formation of process-related impurities has been crucial for yield optimization. Side reactions, particularly those involving the sensitive pyrrolidinone functionality, require careful monitoring and control [3].

Solvent Selection and Recovery: The development of efficient solvent recovery systems has contributed to both economic and environmental optimization of the manufacturing process. The use of toluene as the primary solvent for the ring-closing metathesis step allows for efficient recovery and recycling [3].

Scale-Up Considerations

The transition from laboratory-scale synthesis to manufacturing scale has required addressing several technical challenges:

Heat Management: The exothermic nature of several key transformations requires careful heat management during scale-up. The ring-closing metathesis reaction, in particular, requires controlled heating to ensure complete conversion while avoiding decomposition [2].

Catalyst Performance: Maintaining consistent catalyst performance at manufacturing scale has required optimization of catalyst preparation, storage, and activation procedures. The Hoveyda-Grubbs catalyst system has been extensively optimized for large-scale application [6].

Process Analytical Technology: Implementation of real-time monitoring systems has enabled better process control and yield optimization. In-process monitoring of critical quality attributes allows for immediate adjustment of reaction parameters to maintain optimal performance [3].

Rolapitant represents a significant advancement in neurokinin-1 receptor antagonist design, offering unique molecular pharmacological properties that distinguish it from earlier compounds in this therapeutic class [1] [2]. This comprehensive analysis examines the molecular mechanisms underlying rolapitant's target engagement, binding kinetics, and selectivity profile against related tachykinin receptors, supplemented by computational studies that elucidate receptor-ligand dynamics at the molecular level.

Molecular Pharmacology and Target Engagement

Neurokinin-1 Receptor Antagonism Mechanisms

Rolapitant functions as a highly selective and competitive antagonist of the human neurokinin-1 receptor, demonstrating exceptional binding affinity with a dissociation constant of 0.66 nanomolar [1] [2]. The compound's antagonistic mechanism involves competitive inhibition at the orthosteric binding site, where it competes directly with the endogenous ligand substance P for receptor occupancy [3] [4]. This competitive nature distinguishes rolapitant from allosteric modulators and positions it as a direct antagonist of substance P-mediated signaling cascades.

The molecular basis of rolapitant's antagonistic activity centers on its ability to occupy the neurokinin-1 receptor binding pocket with high affinity while maintaining extended residence time at the receptor [5] [6]. Positron emission tomography studies in healthy volunteers have demonstrated that rolapitant achieves greater than 90% receptor occupancy in cortical brain regions and 73% occupancy in striatal regions at 120 hours following a single 180-milligram oral dose [6] [7]. This sustained receptor occupancy translates to prolonged antagonistic effects, with plasma concentrations exceeding 348 nanograms per milliliter required to maintain greater than 90% receptor occupancy for up to 120 hours post-dose [6].

The competitive antagonism mechanism is further characterized by rolapitant's ability to produce insurmountable antagonism under certain experimental conditions [8]. This phenomenon occurs when the antagonist dissociates slowly enough from the receptor that washout procedures cannot fully restore agonist responses, indicating tight binding and slow dissociation kinetics. The insurmountable nature of rolapitant's antagonism contributes to its prolonged duration of action and clinical efficacy in preventing delayed chemotherapy-induced nausea and vomiting [5] [3].

Functional studies utilizing calcium flux assays have confirmed rolapitant's competitive antagonistic profile, with calculated inhibition constant values of 0.17 nanomolar [1]. These studies demonstrate that rolapitant shifts substance P concentration-response curves to the right without affecting maximal response at low antagonist concentrations, consistent with competitive inhibition kinetics. At higher rolapitant concentrations, depression of maximal responses indicates the transition to insurmountable antagonism, reflecting the compound's slow dissociation characteristics.

Table 1: Rolapitant Receptor Binding Affinity Profile

| Receptor | Affinity (Ki, nM) | Selectivity vs NK1 | Reference |

|---|---|---|---|

| NK1 (Human) | 0.66 | - | [1] [2] |

| NK2 (Human) | >1000 | >1000-fold | [1] [2] |

| NK3 (Human) | >1000 | >1000-fold | [1] [2] |

| NK1 (Gerbil) | High | - | [1] |

| NK1 (Guinea pig) | High | - | [1] |

| NK1 (Monkey) | High | - | [1] |

| NK1 (Rat) | Low | - | [1] |

| NK1 (Mouse) | Low | - | [1] |

| NK1 (Rabbit) | Low | - | [1] |

Binding Kinetics and Allosteric Modulation

The binding kinetics of rolapitant at the neurokinin-1 receptor represent a critical determinant of its pharmacological efficacy and duration of action [8]. While direct kinetic measurements for rolapitant remain limited in the literature, insights can be derived from comparative studies with structurally related neurokinin-1 receptor antagonists and from pharmacokinetic-pharmacodynamic modeling based on receptor occupancy data [6] [7].

Comparative kinetic studies involving aprepitant and its desfluoro analogue have established the importance of slow dissociation kinetics for sustained neurokinin-1 receptor antagonism [8]. Aprepitant exhibits a dissociation rate constant of 0.0054 per minute at room temperature, corresponding to a kinetic rate index of 1.8, while its rapidly dissociating analogue desfluoro aprepitant shows a kinetic rate index of 1.0 [8]. Based on rolapitant's pharmacokinetic profile and sustained receptor occupancy patterns, the compound likely exhibits similarly slow dissociation kinetics, though direct kinetic measurements remain to be published.

The relationship between binding kinetics and functional antagonism has been extensively characterized for the neurokinin-1 receptor system [8]. Studies comparing antagonists with divergent dissociation rates have demonstrated that slowly dissociating compounds like aprepitant produce more pronounced rightward shifts in agonist concentration-response curves and greater depression of maximal responses compared to rapidly dissociating analogues. This kinetic selectivity extends to the interaction with endogenous agonists of different kinetic profiles, where slowly dissociating antagonists show enhanced efficacy against slowly associating agonists like neurokinin A compared to rapidly associating agonists like substance P [8].

Rolapitant's binding kinetics are further characterized by its ability to maintain receptor occupancy well beyond its plasma elimination half-life [6]. Pharmacokinetic-pharmacodynamic modeling indicates that receptor occupancy in cortical regions exceeds 90% at time points when plasma concentrations have declined significantly from peak levels [6]. This discrepancy between plasma pharmacokinetics and receptor occupancy kinetics suggests a slow off-rate from the neurokinin-1 receptor, consistent with the tight binding characteristics observed with other clinically effective neurokinin-1 receptor antagonists.

The onset kinetics of rolapitant's antagonistic effects have been studied using real-time cellular response assays [8]. These studies examine the rate of receptor activation inhibition following antagonist pre-incubation, providing insights into the temporal development of antagonistic effects. Slowly dissociating antagonists like aprepitant demonstrate significant reductions in the onset rate of substance P-induced cyclic adenosine monophosphate production and morphological changes, with effects being more pronounced against neurokinin A than substance P [8]. While direct measurements for rolapitant are not available, its sustained receptor occupancy profile suggests similar kinetic antagonism patterns.

Table 2: Rolapitant Pharmacokinetic and Receptor Occupancy Parameters

| Parameter | Value | Reference |

|---|---|---|

| Elimination Half-life (hours) | 169-183 | [9] [4] |

| Time to Maximum Concentration (hours) | ~4 | [9] |

| Maximum Plasma Concentration (ng/mL) | 968 | [9] |

| NK1 Receptor Occupancy - Striatum at 120h (%) | 73 | [10] |

| NK1 Receptor Occupancy - Cortex at 120h (%) | >90 | [10] |

| Plasma Concentration for >90% RO (ng/mL) | >348 | [10] |

| Bioavailability (%) | ~100 | [6] |

The allosteric modulation potential of rolapitant has been investigated through computational and experimental approaches, though evidence for significant allosteric effects remains limited [11]. Classical competitive antagonists typically bind to the orthosteric site where endogenous ligands interact, whereas allosteric modulators bind to topographically distinct sites and modulate receptor function through conformational changes [11]. Current evidence suggests that rolapitant functions primarily as an orthosteric competitive antagonist rather than an allosteric modulator, based on its competitive inhibition patterns in functional assays and its ability to displace radioligand binding in a concentration-dependent manner [1] [2].

Selectivity Profiling Against Related Tachykinin Receptors

Rolapitant demonstrates exceptional selectivity for the neurokinin-1 receptor over related tachykinin receptor subtypes, with selectivity ratios exceeding 1000-fold against both neurokinin-2 and neurokinin-3 receptors [1] [2] [3]. This remarkable selectivity profile represents a significant achievement in medicinal chemistry, considering the structural similarities among tachykinin receptor subtypes and their shared endogenous ligand recognition elements.

The tachykinin receptor family comprises three primary subtypes: neurokinin-1, neurokinin-2, and neurokinin-3 receptors, each characterized by preferential affinity for specific endogenous peptide ligands [12] [13]. Neurokinin-1 receptors show highest affinity for substance P, neurokinin-2 receptors for neurokinin A, and neurokinin-3 receptors for neurokinin B [13]. Despite these ligand preferences, significant cross-reactivity exists among receptor subtypes, making the development of highly selective antagonists particularly challenging.

Rolapitant's selectivity profile has been extensively characterized through radioligand binding assays using human recombinant tachykinin receptors [1] [2]. Binding studies demonstrate that rolapitant exhibits a dissociation constant of 0.66 nanomolar at human neurokinin-1 receptors while showing minimal binding affinity for neurokinin-2 and neurokinin-3 receptors at concentrations up to 1000 nanomolar [1] [2]. This represents greater than 1500-fold selectivity for neurokinin-1 over neurokinin-2 receptors and similar selectivity margins over neurokinin-3 receptors.

The molecular basis for rolapitant's selectivity likely resides in specific structural features of the neurokinin-1 receptor binding pocket that accommodate the compound's unique molecular architecture [1]. The spirocyclic 1,7-diazaspiro[4.5]decan-2-one core structure, combined with the 3,5-bis(trifluoromethyl)phenyl substituent, creates a three-dimensional pharmacophore that exhibits optimal complementarity with the neurokinin-1 receptor binding site while showing poor fit within neurokinin-2 and neurokinin-3 receptor binding pockets [14].

Comparative selectivity profiling against a broader panel of receptors, transporters, enzymes, and ion channels has confirmed rolapitant's specificity for the neurokinin-1 receptor [2] [3]. Safety pharmacology studies indicate that rolapitant does not exhibit significant affinity for other receptor systems at therapeutically relevant concentrations, reducing the potential for off-target effects and associated adverse reactions [3] [4]. This selectivity profile distinguishes rolapitant from earlier neurokinin-1 receptor antagonists that showed cross-reactivity with other receptor systems.

Table 3: Comparative Pharmacological Profile of NK1 Receptor Antagonists

| NK1 Antagonist | Affinity (Ki, nM) | Half-life (hours) | Receptor Occupancy at 120h (%) | CYP3A4 Interaction | Reference |

|---|---|---|---|---|---|

| Rolapitant | 0.66 | 169-183 | 73-94% | No inhibition/induction | [15] [5] [1] |

| Aprepitant | 0.12 | 9-13 | ~54% | Moderate inhibition | [15] [5] |

| Fosaprepitant | N/A (prodrug) | 9-13 | ~60% | Moderate inhibition | [15] [5] |

| Netupitant | 1.0 | ~96 | 77% | Inhibition | [15] [5] |

Species selectivity studies have revealed interesting patterns in rolapitant's binding affinity across different mammalian species [1]. The compound shows preferential affinity for human, guinea pig, gerbil, and monkey neurokinin-1 receptors compared to rat, mouse, and rabbit receptors [1]. This species selectivity pattern has important implications for preclinical pharmacological evaluation and translational studies, as rodent models may not fully predict human pharmacological responses due to receptor binding differences.

In Silico Receptor-Ligand Dynamics Simulations

Computational approaches have provided valuable insights into rolapitant's molecular interactions with target receptors and potential off-target effects through in silico modeling studies [16] [17] [18]. Molecular dynamics simulations have been employed to investigate the stability of rolapitant-protein complexes and to predict binding modes with various therapeutic targets, though specific neurokinin-1 receptor simulations remain limited in the published literature.

Virtual screening studies have identified rolapitant as a potential inhibitor of SARS-CoV-2 proteins through molecular docking analyses [16] [19]. These computational studies utilized AutoDock Vina, Glide, and rDock software packages to screen FDA-approved drugs against viral protein targets, identifying rolapitant among compounds with high binding affinity for the main protease [16] [19]. Molecular dynamics simulations confirmed the stability of rolapitant-main protease complexes over 50-nanosecond timescales, with root-mean-square deviation values around 2.18 angstroms indicating stable binding interactions [16].

The computational methodology employed in these studies provides a framework for investigating rolapitant's interactions with the neurokinin-1 receptor [16]. Molecular dynamics simulations typically involve initial energy minimization using steepest descent algorithms, followed by equilibration phases with canonical and isothermal-isobaric ensembles [16]. Production simulations are conducted over timescales of 50-100 nanoseconds to assess binding stability and conformational dynamics [16] [17].

Pharmacokinetic modeling studies have utilized physiologically based pharmacokinetic approaches to predict rolapitant's distribution and metabolism [20] [21]. Population pharmacokinetic analyses in patients receiving rolapitant for chemotherapy-induced nausea and vomiting have characterized the compound's disposition using two-compartment models [20]. These studies identified apparent oral clearance of 0.962 liters per hour and central compartment volume of distribution of 214 liters, with moderate intersubject variability in pharmacokinetic parameters [20].

Table 4: Rolapitant Molecular Structure Characteristics

| Structural Feature | Description | Reference |

|---|---|---|

| Molecular Formula | C25H26F6N2O2 | [22] [14] |

| Molecular Weight (g/mol) | 500.48 | [22] [14] |

| Stereochemistry | (5S,8S)-configuration | [1] [2] |

| Key Functional Groups | 1,7-diazaspiro[4.5]decan-2-one core | [1] [2] |

| Spiro Configuration | Spirocyclic piperidine-pyrrolidinone | [1] [2] |

| Aromatic Substituents | 3,5-bis(trifluoromethyl)phenyl, phenyl | [1] [2] |

Computational drug-drug interaction studies have investigated rolapitant's potential to inhibit cytochrome P450 enzymes through molecular dynamics simulations [23]. One-microsecond simulations examining rolapitant's interaction with CYP2D6 revealed multiple low-energy binding conformations within the enzyme active site, consistent with experimental observations of reversible CYP2D6 inhibition [23]. These computational studies provide mechanistic insights into rolapitant's drug interaction potential and support its differentiation from other neurokinin-1 receptor antagonists that inhibit CYP3A4.

Computational screening approaches have also been applied to investigate rolapitant's potential activity against other therapeutic targets [10] [24]. Molecular docking studies against nuclear receptors have evaluated potential endocrine-disrupting effects, while virtual screening against bacterial proteins has explored potential antimicrobial activity [17] [24]. These broad computational screening efforts help define rolapitant's selectivity profile and identify potential repurposing opportunities.

Table 5: Binding Kinetics Comparison at NK1 Receptor

| Compound | Association Rate (k_on, nM⁻¹ min⁻¹) | Dissociation Rate (k_off, min⁻¹) | Kinetic Rate Index (KRI) | Binding Character | Reference |

|---|---|---|---|---|---|

| Substance P (SP) | 0.24 | 0.027 | N/A | Fast association, slow dissociation | [8] |

| Neurokinin A (NKA) | 0.001 | 0.19 | N/A | Slow association, fast dissociation | [8] |

| Aprepitant | Not determined | 0.0054 (slow) | 1.8 | Slow dissociation | [8] |

| Desfluoro Aprepitant (DFA) | Not determined | Fast | 1.0 | Fast dissociation | [8] |

| Rolapitant | Not determined | Slow (inferred) | Not determined | Slow dissociation (predicted) | [Inferred from PK data] |

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Prevention of delayed nausea and vomiting associated with highly and moderately emetogenic cancer chemotherapy in adults.Varuby is given as part of combination therapy.

Prevention of nausea and vomiting

Livertox Summary

NCI Cancer Drugs

US Brand Name(s): Varubi

FDA Approval: Yes

Rolapitant hydrochloride is approved to be used with other drugs to prevent : Nausea and vomiting caused by chemotherapy.

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A04 - Antiemetics and antinauseants

A04A - Antiemetics and antinauseants

A04AD - Other antiemetics

A04AD14 - Rolapitant

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Tachykinin

TACR1 (NK1R) [HSA:6869] [KO:K04222]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Antiemetics and antinauseants -> Human pharmacotherapeutic group

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Heo YA, Deeks ED. Rolapitant: A Review in Chemotherapy-Induced Nausea and Vomiting. Drugs. 2017 Oct;77(15):1687-1694. doi: 10.1007/s40265-017-0816-z. Review. PubMed PMID: 28929404.

3: Rapoport BL, Aapro M, Chasen MR, Jordan K, Navari RM, Schnadig I, Schwartzberg L. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations. Drug Des Devel Ther. 2017 Sep 5;11:2621-2629. doi: 10.2147/DDDT.S133943. eCollection 2017. Review. PubMed PMID: 28919712; PubMed Central PMCID: PMC5592904.

4: Rapoport BL. Rolapitant: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting. Rev Recent Clin Trials. 2017;12(3):193-201. doi: 10.2174/1574887112666170406104854. Review. PubMed PMID: 28393710.

5: Rashad N, Abdel-Rahman O. Differential clinical pharmacology of rolapitant in delayed chemotherapy-induced nausea and vomiting (CINV). Drug Des Devel Ther. 2017 Mar 24;11:947-954. doi: 10.2147/DDDT.S108872. eCollection 2017. Review. PubMed PMID: 28392676; PubMed Central PMCID: PMC5373840.

6: Rapoport BL. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting. Cancer Manag Res. 2017 Feb 22;9:41-50. doi: 10.2147/CMAR.S97543. eCollection 2017. Review. PubMed PMID: 28260945; PubMed Central PMCID: PMC5327850.

7: Rapoport B, van Eeden R, Smit T. Rolapitant for the prevention of delayed nausea and vomiting over initial and repeat courses of emetogenic chemotherapy. Expert Rev Clin Pharmacol. 2017 Jan;10(1):17-29. doi: 10.1080/17512433.2017.1266251. Epub 2016 Dec 15. Review. PubMed PMID: 27894202.

8: Navari R. Rolapitant hydrochloride: prophylactic treatment for chemotherapy-induced nausea and vomiting. Drugs Today (Barc). 2016 Aug;52(8):431-438. Review. PubMed PMID: 27722211.

9: Chasen MR, Rapoport BL. Rolapitant for the treatment of chemotherapy-induced nausea and vomiting: a review of the clinical evidence. Future Oncol. 2016 Mar;12(6):763-78. doi: 10.2217/fon.16.11. Epub 2016 Feb 4. Review. PubMed PMID: 26842387.

10: Rolapitant (Varubi) for prevention and delayed chemotherapy-induced nausea and vomiting. Med Lett Drugs Ther. 2016 Feb 1;58(1487):17-8. Review. PubMed PMID: 26812124.

11: Abdel-Rahman O, Fouad M. Rolapitant: a pooled analysis of its efficacy and safety in the prophylaxis of chemotherapy-induced nausea and vomiting. Future Oncol. 2016 Mar;12(6):871-9. doi: 10.2217/fon.15.360. Epub 2016 Jan 25. Review. PubMed PMID: 26806790.

12: Syed YY. Rolapitant: first global approval. Drugs. 2015 Nov;75(16):1941-5. doi: 10.1007/s40265-015-0485-8. Review. PubMed PMID: 26467681.

13: Rojas C, Slusher BS. Mechanisms and latest clinical studies of new NK1 receptor antagonists for chemotherapy-induced nausea and vomiting: Rolapitant and NEPA (netupitant/palonosetron). Cancer Treat Rev. 2015 Dec;41(10):904-13. doi: 10.1016/j.ctrv.2015.09.005. Epub 2015 Sep 26. Review. PubMed PMID: 26442475.